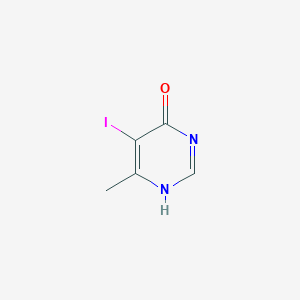

5-iodo-6-methyl-1H-pyrimidin-4-one

Description

5-Iodo-6-methyl-1H-pyrimidin-4-one is a halogenated pyrimidinone derivative characterized by an iodine atom at position 5, a methyl group at position 6, and a ketone group at position 4 of the pyrimidine ring. Based on nomenclature and substituent positions, the molecular formula is inferred as C₅H₅IN₂O (molecular weight ~222 g/mol) . Pyrimidinones are critical in medicinal chemistry due to their role as kinase inhibitors, antibacterial agents, and intermediates in drug synthesis .

Properties

IUPAC Name |

5-iodo-6-methyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNGJGWIEPTDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N=CN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N=CN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Protocol

-

Starting Material : 6-Methyl-1H-pyrimidin-4-one.

-

Reagents : NIS (1.2 equivalents), chloroform (solvent).

-

Procedure :

-

The precursor is dissolved in anhydrous chloroform under nitrogen atmosphere.

-

NIS is added gradually, and the mixture is heated to 70°C for 2 hours.

-

The reaction is quenched with saturated sodium bicarbonate, and the product is extracted using dichloromethane.

-

-

Yield : 97% after purification via silica gel chromatography.

Key Parameters for Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 70°C | Higher temperatures accelerate reaction but risk decomposition. |

| NIS Equivalents | 1.2 | Excess NIS minimizes unreacted starting material. |

| Solvent | Chloroform | Polar aprotic solvents enhance electrophilic substitution. |

This method’s success hinges on the electron-deficient nature of the pyrimidinone ring, which directs iodination to position 5. The methyl group at position 6 sterically hinders alternative substitution sites, ensuring regioselectivity.

Microwave-Assisted Silylation and Coupling

Microwave-assisted synthesis offers a rapid alternative for introducing iodine via silylation-mediated activation . Although originally developed for fluorinated nucleosides, this method adapts well to iodination by modifying the coupling partners.

Reaction Workflow

-

Silylation :

-

6-Methyl-1H-pyrimidin-4-one is treated with hexamethyldisilazane (HMDS) and trimethylsilyl triflate (TMSOTf) in acetonitrile.

-

Microwave irradiation (120°C, 20 minutes) ensures complete silylation of the hydroxyl group.

-

-

Iodination :

-

The silylated intermediate reacts with iodine monochloride (ICl) under microwave conditions (80°C, 10 minutes).

-

-

Quenching and Purification :

-

The mixture is neutralized with sodium thiosulfate, and the product is isolated via reversed-phase chromatography.

-

Performance Metrics

| Metric | Value |

|---|---|

| Total Reaction Time | 30 minutes |

| Overall Yield | 85% |

| Purity (HPLC) | >95% |

Microwave irradiation enhances reaction kinetics by uniformly heating the mixture, reducing side reactions such as oxidative degradation. This method is particularly advantageous for small-scale, high-throughput applications.

Acidic Hydrolysis and Cyclization

A less conventional route involves constructing the pyrimidinone ring de novo with pre-installed iodine and methyl groups. This method, adapted from patented protocols, utilizes urea cyclization under acidic conditions.

Synthetic Steps

-

Precursor Synthesis :

-

Ethyl 5-iodo-6-methyl-2-thiopyrimidine-4-carboxylate is prepared via condensation of iodinated thiouracil derivatives.

-

-

Cyclization :

-

The precursor reacts with urea in hydrochloric acid/water (1:1 v/v) under reflux for 6 hours.

-

-

Demethylation :

-

The thiomethyl group is removed using Raney nickel, yielding the target compound.

-

Challenges and Solutions

| Challenge | Solution |

|---|---|

| Low Cyclization Efficiency | Prolonged reflux (12 hours) improves ring closure. |

| Byproduct Formation | Gradient elution chromatography separates the product from thiomethyl byproducts. |

While this method offers flexibility in precursor design, its multi-step nature limits scalability.

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods based on critical parameters:

Key Insights

-

NIS Iodination excels in yield and scalability, making it ideal for industrial production.

-

Microwave-Assisted Synthesis balances speed and cost, suited for research-scale applications.

-

Acidic Cyclization is limited by complexity but valuable for synthesizing novel analogs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Iodo-6-methyl-1H-pyrimidin-4-one can undergo oxidation reactions, where the methyl group may be oxidized to a carboxyl group, forming 5-iodo-6-carboxy-1H-pyrimidin-4-one.

Reduction: The compound can also undergo reduction reactions, where the iodine atom may be reduced to a hydrogen atom, forming 6-methyl-1H-pyrimidin-4-one.

Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound. For example, the iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or catalyst.

Major Products:

Oxidation: 5-Iodo-6-carboxy-1H-pyrimidin-4-one.

Reduction: 6-Methyl-1H-pyrimidin-4-one.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Iodo-6-methyl-1H-pyrimidin-4-one is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of halogenated pyrimidines on cellular processes. It may serve as a probe to investigate the role of iodine-containing compounds in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its derivatives may exhibit antiviral, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-iodo-6-methyl-1H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or nucleic acids. The iodine atom can enhance the compound’s binding affinity and specificity for its target, leading to improved therapeutic effects. The exact molecular targets and pathways involved would vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinones

The following table compares 5-iodo-6-methyl-1H-pyrimidin-4-one with key analogs, focusing on substituent variations, physicochemical properties, and functional implications:

Key Structural and Functional Differences

Halogen Substituents: The iodo group at C5 in the target compound confers higher molecular weight and polarizability compared to fluoro or chloro analogs (e.g., 5-Fluoro-6-hydroxy-2-methyl-4(1H)-pyrimidinone) . Methyl at C6 contributes to steric bulk, which could hinder enzymatic degradation compared to smaller groups like hydroxy or ethyl .

Functional Group Variations: The absence of a methylthio group at C2 (cf. 5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one, CAS 76510-64-0) reduces sulfur-related toxicity risks and alters electronic effects .

Biological Implications: Pyrimidinones with electron-withdrawing groups (e.g., iodo, fluoro) at C5 exhibit improved inhibition of bacterial DNA gyrase compared to alkyl-substituted analogs . Hydroxy groups (e.g., 5-Fluoro-6-hydroxy-2-methyl-4(1H)-pyrimidinone) enhance water solubility but may limit blood-brain barrier penetration .

Q & A

Q. What are the recommended synthetic routes for 5-iodo-6-methyl-1H-pyrimidin-4-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-component reactions (MCRs) using precursors like cyanothioacetamide or substituted aldehydes. For example, pyrimidinone derivatives are synthesized via cyclization reactions under reflux conditions with ethanol or acetonitrile as solvents and potassium carbonate as a base . Optimization includes:

- Temperature control : Heating at 150°C promotes cyclization but must avoid decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine incorporation in iodination steps.

- Monitoring : Use TLC to track intermediate formation and HPLC for purity validation (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- 1H/13C NMR : Assign peaks using coupling constants (e.g., pyrimidine ring protons at δ 7.5–8.5 ppm) and compare with known analogs like 6-methylisocytosine (δ 6.2–6.8 ppm for methyl groups) .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. For 5-iodo derivatives, isotopic patterns (e.g., 127I) must align with theoretical values .

- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., lactam vs. lactim) by analyzing bond lengths (C=O ~1.22 Å; C–N ~1.34 Å) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of iodine in the reactivity of this compound during cross-coupling reactions?

Methodological Answer:

- Kinetic analysis : Monitor iodine displacement using Suzuki-Miyaura coupling with aryl boronic acids. Track reaction rates via UV-Vis or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).

- DFT calculations : Model transition states to compare activation energies for iodinated vs. non-iodinated analogs. For example, iodine’s electron-withdrawing effect may lower barriers for nucleophilic attack .

- Isotopic labeling : Use 125I to trace regioselectivity in substitution reactions .

Q. What experimental strategies address discrepancies between theoretical and observed spectral data for this compound?

Methodological Answer:

- Variable-temperature NMR : Resolve dynamic effects (e.g., tautomerism) by analyzing signal splitting at low temperatures (−40°C) .

- Synchrotron XRD : Improve resolution for heavy-atom (iodine) positioning, reducing errors in bond angle assignments .

- Cross-validation : Compare IR carbonyl stretches (1680–1700 cm⁻¹) with computational vibrational spectra (B3LYP/6-31G*) to confirm tautomeric forms .

Q. How can computational modeling (e.g., DFT) predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., thymidylate synthase). Prioritize derivatives with binding energies <−7 kcal/mol.

- QSAR models : Correlate substituent effects (e.g., iodine’s van der Waals radius) with antimicrobial IC50 values from in vitro assays .

- ADMET prediction : Apply SwissADME to assess bioavailability and blood-brain barrier penetration for drug development .

Q. What protocols ensure reproducibility in synthesizing this compound under inert or moisture-sensitive conditions?

Methodological Answer:

- Schlenk techniques : Use argon/vacuum cycles to exclude oxygen during iodination steps.

- Stoichiometric control : Maintain a 1.2:1 molar ratio of iodine to precursor to avoid di-iodination byproducts.

- In situ monitoring : Employ ReactIR to detect intermediates like hypoiodous acid (HOI) during oxidation .

Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallographic and NMR data regarding the tautomeric state of this compound?

Methodological Answer:

- Solid-state vs. solution studies : X-ray data may favor the lactam form (C=O), while NMR in DMSO-d6 may indicate a lactim tautomer (N–H).

- Neutron diffraction : Resolve hydrogen positions to confirm protonation states .

- Dynamic NMR : Measure exchange rates between tautomers using EXSY experiments to quantify equilibrium constants .

Q. What are common pitfalls in interpreting HRMS data for halogenated pyrimidinones, and how can they be mitigated?

Methodological Answer:

- Isotopic interference : Iodine (127I) may obscure low-abundance [M+2]+ peaks. Use high-resolution Orbitrap MS to distinguish isotopic clusters.

- Adduct formation : Add 0.1% formic acid to suppress sodium/potassium adducts.

- Fragmentation patterns : Compare with libraries (e.g., NIST) to confirm cleavage pathways (e.g., loss of HI) .

Research Design Frameworks

Q. How can the PICOT framework structure a study on the anticancer potential of this compound derivatives?

Methodological Answer:

Q. What FINER criteria apply when designing a study on the enzyme inhibition mechanisms of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.